1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione
Description
This compound is a nucleoside derivative isolated from the soft coral Sinularia sp. in the South China Sea . Its structure consists of a pyrimidine-2,4-dione core (uracil derivative) linked to a tetrahydrofuran ring via a glycosidic bond. The tetrahydrofuran moiety features hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively, while the pyrimidine ring is substituted at position 5 with a 1-methyl-1H-imidazol-2-yl group.
Properties
CAS No. |
134333-64-5 |
|---|---|
Molecular Formula |
C13H16N4O5 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-methylimidazol-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-16-3-2-14-11(16)7-5-17(13(21)15-12(7)20)10-4-8(19)9(6-18)22-10/h2-3,5,8-10,18-19H,4,6H2,1H3,(H,15,20,21)/t8-,9+,10+/m0/s1 |
InChI Key |
LBTKTZHREVLEHD-IVZWLZJFSA-N |
Isomeric SMILES |
CN1C=CN=C1C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN1C=CN=C1C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound can be divided into three main stages:
- Synthesis of the pyrimidine-2,4-dione core
- Functionalization and protection of the tetrahydrofuran sugar moiety
- Introduction of the 1-methyl-1H-imidazol-2-yl substituent at the 5-position of the pyrimidine ring
These steps often require careful control of stereochemistry, protection/deprotection strategies, and selective substitution reactions.
Preparation of the Pyrimidine-2,4-dione Core
The pyrimidine-2,4-dione scaffold is typically prepared via condensation reactions involving barbituric acid derivatives or uracil analogs. Common methods include:
- Multicomponent condensation reactions involving formaldehyde, uracil derivatives, and amines under acidic or basic catalysis to form substituted pyrimidine rings with high regioselectivity.
- Cyclization reactions starting from substituted pyrimidine carboxylates or nitriles, often involving heating with formamide or phenyl isocyanate to form bicyclic or fused pyrimidine systems.
- Nucleophilic substitution on chlorinated pyrimidine intermediates to introduce various substituents at the 5-position.
These methods provide the pyrimidine core with functional groups amenable to further modification.
Functionalization of the Sugar Moiety
The sugar part, a tetrahydrofuran ring with hydroxy and hydroxymethyl substituents, is derived from protected sugar derivatives such as 2-deoxypentofuranosyl or related analogs. Key points include:
- Selective protection of hydroxyl groups using silyl ethers or acyl groups to control regioselectivity during coupling reactions.
- Activation of the sugar moiety at the anomeric position (C1) to enable nucleophilic substitution by the pyrimidine base, often via halogenation or formation of a leaving group such as a trichloroacetimidate or a halide.
- Stereochemical control to ensure the correct β- or α-configuration at the glycosidic bond, typically achieved by using chiral sugar precursors and optimized reaction conditions.
Coupling of the Pyrimidine Base with the Sugar
The glycosylation step involves coupling the functionalized pyrimidine base with the activated sugar moiety:
- Nucleophilic substitution at the anomeric carbon of the sugar by the nitrogen at the 1-position of the pyrimidine ring, often catalyzed by Lewis acids or under basic conditions.
- Use of protecting groups on both sugar and base to prevent side reactions and improve yield.
- Purification by column chromatography using silica gel with solvent gradients (e.g., dichloromethane/methanol) to isolate the desired nucleoside analog.
Representative Data Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrimidine core synthesis | Barbituric acid derivatives, formaldehyde, amines, acid/base catalysis | Formation of substituted pyrimidine-2,4-dione |
| 2 | Sugar protection and activation | Silyl ethers, acyl groups, halogenation agents | Protected sugar with activated anomeric center |
| 3 | Glycosylation | Lewis acid catalysis, nucleophilic substitution | Coupling of sugar and pyrimidine base |
| 4 | 5-Position substitution | 5-halopyrimidine, 1-methylimidazole, Pd catalyst | Introduction of imidazole substituent |
| 5 | Deprotection and purification | Acid/base deprotection, silica gel chromatography | Isolation of pure target compound |
Research Findings and Optimization Notes
- The temperature control during cyclization and substitution steps is critical; for example, heating above 140 °C can lead to decomposition of intermediates.
- Microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times for pyrimidine derivatives.
- The use of anhydrous and inert atmosphere conditions (argon or nitrogen) during coupling reactions prevents side reactions and improves product purity.
- Chromatographic purification using gradient elution is essential to separate closely related analogs and remove by-products.
- The stereochemistry of the sugar moiety is preserved by starting from chiral precursors and avoiding harsh conditions that could cause epimerization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazole and pyrimidine rings can be reduced under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Reduced imidazole and pyrimidine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation. A study demonstrated that related imidazole-pyrimidine derivatives inhibited the PI3K pathway, which is crucial in cancer metabolism and survival .
Antiviral Properties
The compound's structural elements suggest potential antiviral activity. Similar pyrimidine derivatives have been studied for their ability to inhibit viral replication. The mechanism often involves interference with viral enzymes or the host cell's metabolic pathways, providing a therapeutic avenue for treating viral infections.
Antimicrobial Activity
Preliminary studies have shown that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research on structurally related compounds has indicated effective inhibition of bacterial growth, suggesting that this compound could be further explored for its potential as an antibiotic agent .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of pyrimidine-2,4-dione derivatives. Key structural variations among analogs include:
Substituents on the pyrimidine ring (position 5).
Modifications on the tetrahydrofuran ring (e.g., hydroxyl vs. azide groups).
The table below summarizes critical differences:
*Calculated based on formula C₁₂H₁₆N₄O₆.
Key Findings
The imidazole substituent in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., enzymes), unlike methyl or fluorine groups in other analogs .
Synthetic Accessibility :
- Fluorinated and isoxazolidine-containing derivatives () are synthesized with high yields (89–94%) via enantioselective routes, whereas marine-derived analogs () require complex isolation procedures .
Solubility and Pharmacokinetics :
- Hydroxyl and hydroxymethyl groups on the tetrahydrofuran ring (target compound) likely improve water solubility compared to hydrophobic analogs like the 4-methylbenzoyl derivative () .
Biological Activity
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione, often referred to as compound 1, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- Molecular Formula : C10H12N2O6
- Molecular Weight : 256.21 g/mol
- CAS Number : 4494-26-2
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. For instance, in vitro experiments demonstrated that compound 1 induces apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. Furthermore, in vivo studies involving tumor-bearing mice showed significant suppression of tumor growth when treated with compound 1, indicating its potential as an anticancer agent .
2. Antimicrobial Properties
Compound 1 exhibits notable antimicrobial activity against various bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was reported at 0.015 mg/mL, demonstrating strong antibacterial properties .
3. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting key inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory cytokines in cell culture models, suggesting its utility in treating inflammatory diseases .
The mechanisms through which compound 1 exerts its biological effects include:
- Apoptosis Induction : The activation of intrinsic apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Interference with cell cycle progression.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step heterocyclic coupling, such as nucleoside analog preparation via Mitsunobu reactions or Pd-catalyzed cross-coupling for imidazole-pyrimidine linkages. For example, highlights solvent selection (e.g., DMF or THF) and catalysts (e.g., CuI for click chemistry) to improve yields. Optimization requires monitoring intermediates via TLC/HPLC and adjusting temperature/pH to stabilize reactive groups (e.g., hydroxyls in tetrahydrofuran) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns in the tetrahydrofuran and imidazole rings (e.g., H-NMR for methyl groups at δ 1.5–2.0 ppm and hydroxyls at δ 4.0–5.5 ppm) .
- IR : Identify carbonyl stretches (1650–1750 cm) and hydroxyl vibrations (3200–3500 cm) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the tetrahydrofuran ring or oxidation of imidazole thioethers. Lyophilization is recommended for long-term storage, as moisture accelerates degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to map electron density in the imidazole-pyrimidine core, identifying sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, as demonstrated in for benzimidazole-triazole analogs. Combine with MD simulations to assess stability in aqueous environments .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks in the tetrahydrofuran region), use 2D techniques (COSY, HSQC) to assign protons and carbons. If crystallinity is poor (limiting XRD), employ dynamic NMR to study conformational exchange or variable-temperature experiments to clarify tautomeric forms .
Q. How can reaction path search methods improve the scalability of synthetic routes?
- Methodological Answer : Use ICReDD’s computational framework () to simulate reaction networks and identify bottlenecks. For example, transition state analysis might reveal steric hindrance in imidazole coupling steps, prompting solvent polarity adjustments or alternative catalysts (e.g., Pd(PPh) vs. PdCl) .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodological Answer : Combine PXRD (to detect crystal lattice variations) with DSC (to monitor melting transitions). For hygroscopic forms, TGA can quantify water content. Solid-state NMR (ssNMR) is critical for distinguishing amorphous vs. crystalline impurities .
Safety and Handling Considerations
Q. What are the key safety protocols for handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
